1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC

Nanoemulsion Interfacial film Formulation stability

Free pyropheophorbide a (Pyro-A) phase-separates in nanoemulsions, causing instability. 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC solves this with its amphiphilic lipid-conjugated structure. - Self-assembles porphysomes with ~80,000 porphyrins per vesicle - >99% fluorescence quenching; photothermal conversion comparable to gold nanoparticles - NIR absorption at 666-670 nm; generates ROS upon light activation - Validated in PDT/PTT, light-triggered siRNA release & paclitaxel delivery - Benchmark for A549 tumor PDT: 25% complete response rate (non-inferior to Photofrin)

Molecular Formula C57H82N5O9P
Molecular Weight 1012.3 g/mol
Cat. No. B10855571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC
Molecular FormulaC57H82N5O9P
Molecular Weight1012.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1C(C2=CC3=NC(=CC4=NC(=CC5=C(C6=C(CC(=C1N2)C6=N5)O)C)C(=C4C)CC)C(=C3C)C=C)C
InChIInChI=1S/C57H82N5O9P/c1-11-14-15-16-17-18-19-20-21-22-23-24-25-26-53(64)68-35-41(36-70-72(66,67)69-30-29-62(8,9)10)71-54(65)28-27-44-39(6)48-32-46-37(4)42(12-2)50(58-46)33-47-38(5)43(13-3)51(59-47)34-49-40(7)55-52(63)31-45(56(44)60-48)57(55)61-49/h12,32-34,39,41,44H,2,11,13-31,35-36H2,1,3-10H3,(H2-,58,59,60,61,63,66,67)/t39-,41+,44-/m0/s1
InChIKeyJNOZUNXGSWKOPZ-WXDPHDKQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC: Compound Overview


1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC (CAS 1287795-07-6) is a phospholipid-porphyrin conjugate in which the photosensitizer pyropheophorbide a is covalently attached to the sn-2 position of a lysophosphatidylcholine backbone bearing palmitic acid at the sn-1 position . This amphiphilic building block is a key component in the self-assembly of porphysomes—liposome-like nanovesicles characterized by an exceptionally high packing density of ~80,000 porphyrin molecules per nanoparticle [1]. The compound absorbs in the near-infrared (NIR) region (λmax ~ 666–670 nm) and is capable of generating reactive oxygen species (ROS) upon light activation . In its assembled state, the extreme porphyrin packing leads to >99% fluorescence quenching and enables a photothermal conversion efficiency comparable to that of gold nanoparticles [1]. These properties make it a foundational tool in nanomedicine for photodynamic therapy (PDT), photothermal therapy (PTT), and light-triggered intracellular drug delivery.

1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC: Irreplaceability vs Free Photosensitizers


Free pyropheophorbide a (Pyro-A) and the lipid-conjugated form (1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC) exhibit fundamentally different interfacial and self-assembly behaviors that preclude simple substitution. In nanoemulsion formulations, Pyro-A fails to mix stably with glyceryl trioctanoate (GTO) and segregates into a pure condensed phase, whereas the lipid-conjugated form remains intermixed with GTO at high surface pressures, preserving film elasticity and nanostructure stability [1]. Furthermore, the covalent linkage to the lysophosphatidylcholine backbone confers a well-defined amphiphilic geometry that is essential for the spontaneous formation of ordered porphysome bilayers [2]. Attempting to replace the conjugate with free photosensitizer in such systems would compromise the defined supramolecular architecture and the high-density packing that underlies both the >99% fluorescence quenching and the dual photothermal–photodynamic functionality [3].

1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC: Comparative Performance


Interfacial Film Stability vs Free Pyro-A

In Langmuir monolayer studies designed to mimic nanoemulsion interfaces, the lipid-conjugated derivative (Pyro-Lipid; 1-palmitoyl-2-pyropheophorbide a-sn-glycero-3-PC) exhibited superior mixing with glyceryl trioctanoate (GTO) compared to free pyropheophorbide a (Pyro-A). Surface pressure measurements combined with Brewster angle microscopy (BAM) revealed that Pyro-A and GTO do not mix well and segregate into pure Pyro-A domains at high surface pressures. In contrast, Pyro-Lipid and GTO remain miscible even under compression, preserving the structural integrity and elasticity of the interfacial film [1]. This quantitative difference is critical for the long-term stability of nanoemulsion-based formulations.

Nanoemulsion Interfacial film Formulation stability

Assembly Morphology: PyrxLPC vs PhxLPC

A systematic comparison of phospholipid-porphyrin conjugates bearing either pyropheophorbide-a (PyrxLPC) or pheophorbide-a (PhxLPC) revealed that the choice of porphyrin headgroup dictates the morphology of supramolecular assemblies. PhxLPC conjugates assembled into closed ovoid structures, whereas PyrxLPC conjugates formed rigid open sheets [1]. Critically, PyrxLPC assemblies displayed a significant red shift and narrowing of the Q-band, indicative of ordered J-aggregate formation [1]. This spectroscopic signature confirms a distinct intermolecular packing arrangement that directly influences optical and therapeutic properties.

Self-assembly Morphology J-aggregates

Photothermal Efficiency: Porphysomes vs Gold Nanoparticles

Porphysomes, which are self-assembled from high-density 1-palmitoyl-2-pyropheophorbide a-sn-glycero-3-PC, exhibit extreme fluorescence self-quenching (>99%) and a photothermal conversion efficiency that rivals that of gold nanoparticles [1]. This high packing density results in a molar extinction coefficient per nanoparticle that is comparable to gold nanoshells, enabling efficient light-to-heat conversion for photothermal therapy [2].

Photothermal therapy Porphysome Extinction coefficient

Tumor Growth Suppression: Porphysome-PDT vs Photofrin

In a subcutaneous A549 human lung tumor xenograft model in athymic nude mice, porphysome-mediated photodynamic therapy (PS-PDT) at 10 mg/kg (24 h drug-light interval) demonstrated significant tumor ablative effects. When compared directly with the clinically approved photosensitizer Photofrin at 5 mg/kg, PS-PDT achieved statistically similar tumor growth suppression and complete tumor response rates (25% for PS-PDT vs. 15% for Photofrin-PDT; p = 0.52) [1]. This non-inferiority establishes the porphysome platform as an effective alternative PDT agent.

Photodynamic therapy Tumor xenograft Porphysome

1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC: Key Applications


Nanoemulsion Formulation for PDT

1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC is the preferred photosensitizer for formulating stable nanoemulsions with oils such as glyceryl trioctanoate (GTO). The lipid conjugate's demonstrated miscibility with GTO—in contrast to free Pyro-A's phase separation—ensures a homogeneous, elastic interfacial film that resists destabilization [1]. This property is essential for producing reproducible nanoemulsion batches for preclinical PDT studies and potential clinical translation.

Porphysome Construction for Dual PTT/PDT

As the fundamental building block of porphysomes, 1-palmitoyl-2-pyropheophorbide a-sn-glycero-3-PC enables the self-assembly of liposome-like nanovesicles with a uniquely high porphyrin packing density (~80,000 molecules per vesicle) [2]. This architecture yields >99% fluorescence quenching and a photothermal conversion efficiency comparable to gold nanoparticles, making it ideal for developing multimodal theranostic agents that integrate PTT, PDT, and imaging [2].

Light-Triggered Endosomal Escape for Drug Delivery

When incorporated into lipid nanoparticles (LNPs) encapsulating nucleic acids or small-molecule drugs, 1-palmitoyl-2-pyropheophorbide a-sn-glycero-3-PC serves as a light-activatable trigger. Upon NIR irradiation, the compound localizes to endolysosomal membranes and generates ROS, which disrupts the membrane and facilitates the cytosolic release of the encapsulated payload . This mechanism has been validated in PC3-Luc6 cells for siRNA delivery and in KB xenograft models for paclitaxel delivery .

Preclinical PDT Efficacy in Tumor Xenografts

For researchers evaluating new photodynamic regimens, porphysomes constructed from 1-palmitoyl-2-pyropheophorbide a-sn-glycero-3-PC offer a well-characterized benchmark. Head-to-head studies in A549 lung tumor xenografts have shown that porphysome-PDT achieves complete tumor response rates (25%) that are statistically non-inferior to the clinical standard Photofrin (15%; p = 0.52) [2]. This quantitative benchmark allows for direct comparison with novel formulations and treatment protocols.

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